

3-Amino-2-chloroisonicotinic acid CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-2-chloroisonicotinic acid

Cat. No.: B145479

[Get Quote](#)

An In-depth Technical Guide to **3-Amino-2-chloroisonicotinic Acid** (CAS: 58483-94-6): A Key Building Block in Modern Drug Discovery

Executive Summary

3-Amino-2-chloroisonicotinic acid is a highly functionalized pyridine derivative that has emerged as a crucial building block for researchers in medicinal chemistry and drug development. Identified by its CAS Number 58483-94-6, this compound's unique arrangement of an amino group, a chlorine atom, and a carboxylic acid on the isonicotinic acid scaffold provides a versatile platform for synthesizing complex molecular architectures.^{[1][2][3]} This guide, intended for chemists, researchers, and drug development professionals, offers a comprehensive overview of its properties, a reasoned synthetic approach, key applications, and essential handling protocols, underscoring its strategic importance in the generation of novel chemical entities for pharmacological and biological investigation.^[3]

Introduction & Strategic Importance

In the landscape of pharmaceutical development, heterocyclic compounds are foundational. Among them, substituted pyridines are privileged structures, appearing in a vast array of approved drugs. **3-Amino-2-chloroisonicotinic acid** belongs to this vital class of molecules. Its strategic value lies in the orthogonal reactivity of its three functional groups:

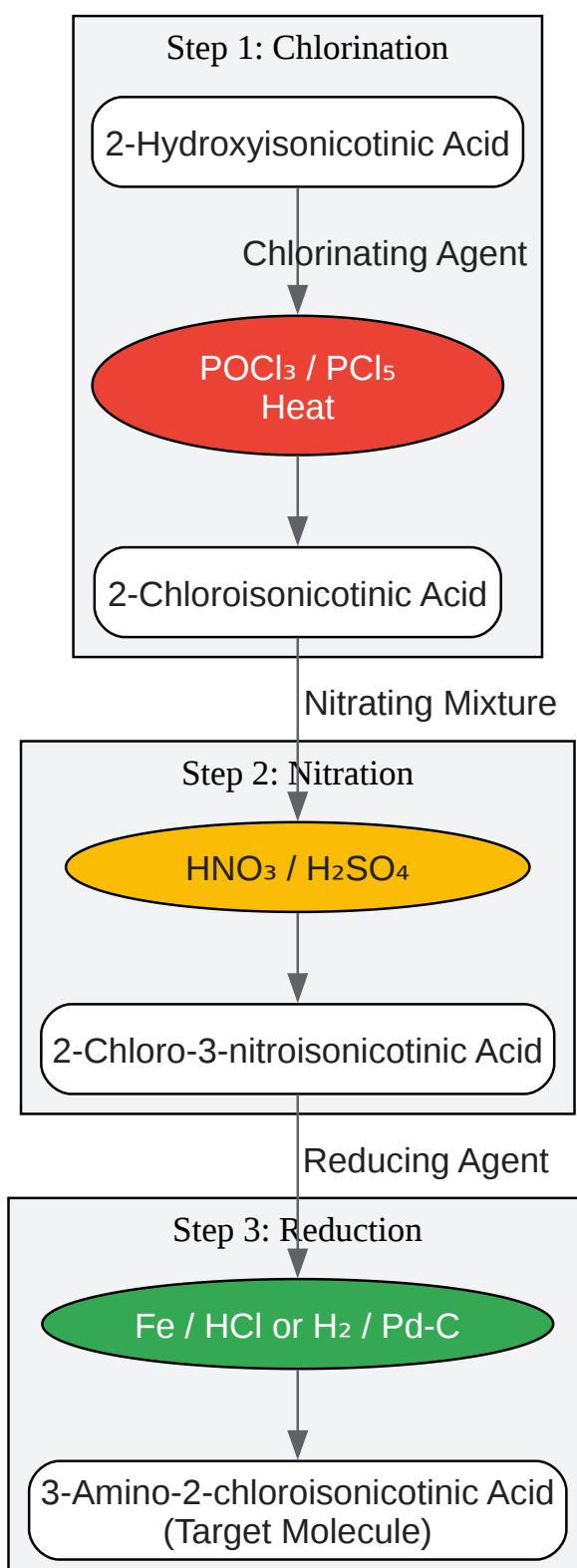
- Carboxylic Acid: Serves as a handle for amide bond formation, esterification, or reduction, allowing for linkage to other molecular fragments or modification of solubility and pharmacokinetic properties.

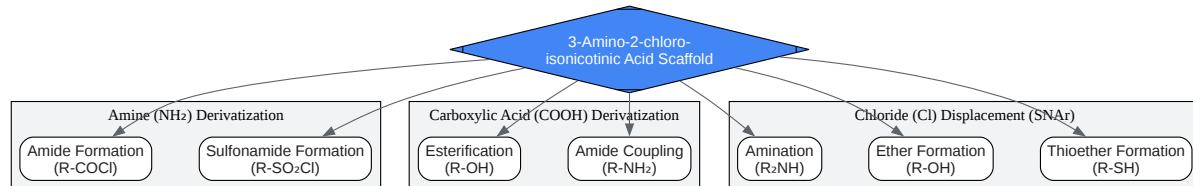
- Amino Group: A key nucleophile for forming amides, sulfonamides, or for participating in cyclization reactions to build fused ring systems.
- Chloro Group: Can be displaced via nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide variety of substituents (e.g., amines, ethers, thiols) to further explore the chemical space.

This trifecta of functionality makes it an ideal scaffold for building combinatorial libraries aimed at discovering new therapeutic agents.^[3] The broader family of isonicotinic acid derivatives has a proven track record in medicine, most notably in first-line treatments for tuberculosis, which validates the utility of this chemical class in addressing significant health challenges.^[3]

Physicochemical & Structural Properties

A precise understanding of a compound's properties is the bedrock of its effective use in synthesis and research. The key identifiers and computed properties for **3-Amino-2-chloroisonicotinic acid** are summarized below.


Property	Value	Source
CAS Number	58483-94-6	[1] [2]
Molecular Formula	C ₆ H ₅ ClN ₂ O ₂	[1] [2]
Molecular Weight	172.57 g/mol	[2]
IUPAC Name	3-amino-2-chloropyridine-4-carboxylic acid	[2]
Synonyms	2-Chloro-3-aminoisonicotinic Acid, 3-amino-2-chloropyridine-4-carboxylic acid	[2]
SMILES	NC1=C(C=CN=C1Cl)C(O)=O	[1]
Appearance	White to pale yellow crystalline powder (Typical)	[4]


Synthesis Strategy & Methodologies

While multiple proprietary synthesis routes exist, a robust and logical pathway can be devised based on established pyridine chemistry. The following represents a field-proven, multi-step approach a medicinal chemist would employ, starting from a commercially available precursor.

Proposed Synthetic Workflow

The synthesis of 2-chloronicotinic acid derivatives often involves the chlorination of a corresponding nicotinic acid N-oxide, followed by further functionalization.[\[5\]](#) This general principle can be adapted for our target molecule.

[Click to download full resolution via product page](#)

Caption: Derivatization pathways for the **3-Amino-2-chloroisonicotinic acid** scaffold.

This structural versatility makes it a valuable intermediate for synthesizing compounds in various therapeutic areas, including oncology, inflammation, and infectious diseases. Patents related to complex molecules that could potentially use this or similar building blocks can be found, highlighting its relevance in the intellectual property landscape of drug discovery. [2][6]

Safety, Handling, & Storage

As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable. While a specific, comprehensive safety data sheet (SDS) for **3-Amino-2-chloroisonicotinic acid** must be obtained from the supplier and followed rigorously, general guidance can be inferred from related structures like 2-chloroisonicotinic acid and other aminopyridines. [7][8] General Handling Precautions:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves. [8][9]* Ventilation: Handle the compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust. [7]* Exposure Routes: The compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation. [7]* First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. [8]
 - Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. [8]
 - Ingestion: If conscious, rinse mouth with water. Do not induce

vomiting. Seek immediate medical attention. [8] * Inhalation: Move the person to fresh air.

If breathing is difficult, administer oxygen. [8] Storage:

- Keep the container tightly closed in a dry, cool, and well-ventilated place. [7]* For long-term stability and to prevent degradation, store under an inert atmosphere (e.g., Argon or Nitrogen) and protect from light. [3]

Conclusion

3-Amino-2-chloroisonicotinic acid (CAS: 58483-94-6) is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its densely functionalized and modifiable structure provides chemists with a reliable and versatile platform for the synthesis of novel compounds. By understanding its properties, employing robust synthetic strategies, and adhering to strict safety protocols, researchers can fully leverage this powerful building block to accelerate the development of the next generation of therapeutics.

References

- Appchem. **3-Amino-2-chloroisonicotinic acid** | 58483-94-6. (URL: [\[Link\]](#))
- PubChem. **3-Amino-2-chloroisonicotinic acid** | C6H5CIN2O2 | CID 21464344. (URL: [\[Link\]](#))
- PubChem. 3-Amino-2-chloroisonicotinaldehyde | C6H5CIN2O | CID 71463887. (URL: [\[Link\]](#))
- PubChem. Methyl 3-amino-2-chloroisonicotinate | C7H7CIN2O2 | CID 2762510. (URL: [\[Link\]](#))
- Cole-Parmer. Material Safety Data Sheet - 3-Amino-2-chloropyridine, 96%. (URL: [\[Link\]](#))
- Tyger Scientific. 3-Amino-2-chloro-isonicotinic acid methyl ester - CAS 173435-41-1. (URL: [\[Link\]](#))
- ResearchGate. (PDF)
- PrepChem.com. Synthesis of 2-chloronicotinic acid. (URL: [\[Link\]](#))

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. appchemical.com [appchemical.com]
- 2. 3-Amino-2-chloroisonicotinic acid | C6H5CIN2O2 | CID 21464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. Methyl 3-amino-2-chloroisonicotinate | C7H7CIN2O2 | CID 2762510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [3-Amino-2-chloroisonicotinic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145479#3-amino-2-chloroisonicotinic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com